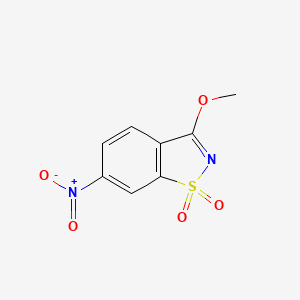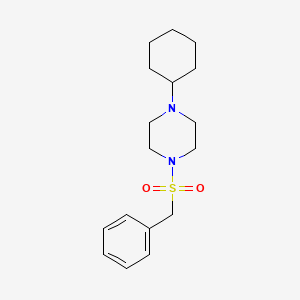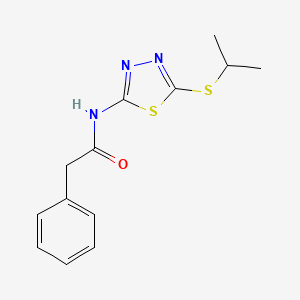
3-Methoxy-6-nitro-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE: is a heterocyclic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the nitration of 3-methoxy-1,2-benzothiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation, metal hydrides (e.g., sodium borohydride).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitro and methoxy groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design .
Industry: Industrially, 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methyl-6-nitro-1,3-benzothiazole: Similar in structure but with a methyl group instead of a methoxy group.
4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: Similar in structure but with an amine group instead of a dione.
1,2,4-Benzothiadiazine-1,1-dioxide: A different scaffold but shares the benzothiazole core.
Uniqueness: 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of both methoxy and nitro groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6N2O5S |
|---|---|
Molecular Weight |
242.21 g/mol |
IUPAC Name |
3-methoxy-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C8H6N2O5S/c1-15-8-6-3-2-5(10(11)12)4-7(6)16(13,14)9-8/h2-4H,1H3 |
InChI Key |
FRTUJLXFMBXRPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B15155114.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)

![N-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155128.png)
![2-(4-{[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B15155129.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)
![Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate](/img/structure/B15155144.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B15155146.png)

![N-(3-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15155178.png)
